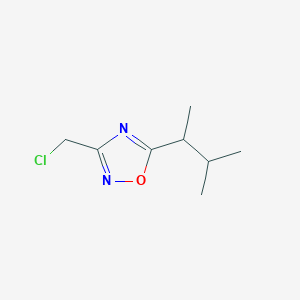![molecular formula C8H8N4 B6615944 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine CAS No. 1242188-21-1](/img/structure/B6615944.png)
3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine
Vue d'ensemble
Description
3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine (3-TMP) is a heterocyclic aromatic organic compound that has a variety of applications in the scientific research field. It is a colorless, crystalline solid with a molar mass of 165.19 g/mol. It is an important intermediate in organic synthesis and is used as a ligand in coordination chemistry. 3-TMP has been studied extensively as a potential therapeutic agent due to its anti-inflammatory, anti-oxidant, and anti-cancer properties.
Applications De Recherche Scientifique
Metabolic Profiling and Pharmacokinetics
Metabolic Behavior : A study investigated the metabolic profile of FYX-051, a compound structurally similar to 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine, revealing unique metabolic behaviors including N-glucuronidation and N-glucosidation at the same position of the triazole ring, resulting in four distinct conjugates in mammals (Nakazawa et al., 2006).
Genetic Influence on Metabolism : Research on a glucokinase activator structurally related to this compound indicated significant interindividual variations in its metabolism and pharmacokinetics in rats due to genetic polymorphism, suggesting the importance of genetic factors in drug metabolism and therapy personalization (Hasegawa et al., 2014).
Biological and Chemical Activities
Synthesis and Biological Applications : A study detailed the synthesis and anti-inflammatory activity of polyazaheterocyclic derivatives of 6-amino-2,4-lutidine, including compounds related to this compound, highlighting their potential as alternatives to traditional anti-inflammatory drugs (Robert et al., 1997).
Chemistry and Properties of Related Compounds : An inclusive anthology of literature reviewed the chemistry and properties of compounds containing pyrimidine, a structure similar to this compound, emphasizing their significance in organic chemistry and their applications as sensing materials and biological agents (Jindal & Kaur, 2021).
Therapeutic Applications and Novel Syntheses : The preparation of triazole derivatives, related to this compound, has been the focus of numerous studies due to their broad range of biological activities and potential therapeutic applications, highlighting the ongoing interest and the need for new and efficient synthetic methods considering green chemistry and sustainability (Ferreira et al., 2013).
Propriétés
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-8(4-9-3-1)5-12-7-10-6-11-12/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORQSJPVIZBFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(1-benzofuran-2-yl)ethylidene]amino}urea](/img/structure/B6615867.png)

![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)
![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)



![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)
![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)


